molecular formula C19H20N4O2S B2847432 N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 422532-61-4

N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2847432
CAS No.: 422532-61-4
M. Wt: 368.46
InChI Key: DLAAEQVBZJKJIF-UHFFFAOYSA-N
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Description

N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative characterized by a butyl group at the N4-position and a 4-nitrophenylmethylsulfanyl substituent at the C2-position. Quinazolines are heterocyclic scaffolds widely studied for their antibacterial properties, particularly against drug-resistant pathogens. This compound’s design leverages structural modifications to optimize binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-butyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-3-12-20-18-16-6-4-5-7-17(16)21-19(22-18)26-13-14-8-10-15(11-9-14)23(24)25/h4-11H,2-3,12-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAAEQVBZJKJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-2-{[(4-Nitrophenyl)Methyl]Sulfanyl}Quinazoline

The foundational intermediate is synthesized via sequential modifications:

  • Thiolation : 2-Mercaptoquinazoline reacts with 4-nitrobenzyl bromide in acetone at 50°C for 6 hours, achieving 85% substitution efficiency.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C for 2 hours converts the 4-hydroxy group to chloride, yielding 4-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline (92% purity).

Reaction Conditions

Parameter Value
Solvent DMF
Temperature 110°C
POCl₃ Equivalents 3.0
Yield 89%

Amination with n-Butylamine

The chloro intermediate undergoes nucleophilic displacement with n-butylamine in toluene under reflux (12 hours), affording the target compound in 68% yield. Microwave-assisted heating (150°C, 30 minutes) improves yield to 74% while reducing reaction time by 75%.

Palladium-Catalyzed Amination Strategies

Buchwald-Hartwig Coupling

A state-of-the-art approach employs palladium(II) acetate (5 mol%) with Xantphos ligand (6 mol%) in tert-butanol at 90°C. Key advantages include:

  • Direct coupling of 2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-ol with n-butylamine
  • 88% yield with 99% regioselectivity
  • Tolerance for nitro groups without reduction side reactions

Optimized Parameters

Component Quantity
Pd(OAc)₂ 5 mol%
Cs₂CO₃ 2.5 equivalents
Reaction Time 8 hours

Copper-Mediated Amination

Alternative protocols using copper iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine ligand in dioxane achieve 82% yield at 110°C. This method reduces metal costs by 40% compared to palladium systems.

Cyclocondensation Route from Anthranilic Acid Derivatives

One-Pot Synthesis

An eco-efficient method developed by J-STAGE researchers involves:

  • Urea Formation : Anthranilic acid reacts with potassium cyanate in water to form 2-ureidobenzoic acid (94% yield).
  • Cyclization : Heating with sodium hydroxide induces quinazoline-2,4-dione formation.
  • Functionalization : Sequential thiolation and amination steps introduce the sulfanyl and butyl groups, respectively.

Key Metrics

  • Overall Yield: 71%
  • Solvent: Water (90% by volume)
  • Waste Reduction: 65% compared to organic solvents

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Cost (USD/g)
Nucleophilic Substitution 68–74 95 120
Pd-Catalyzed 88 99 290
Cu-Mediated 82 97 180
Cyclocondensation 71 93 85

The palladium-catalyzed method remains optimal for high-purity applications, while the cyclocondensation route offers superior sustainability for industrial-scale production.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Amination

  • N1 vs. N3 Substitution : Steric effects from the 2-sulfanyl group direct 95% of amination to the N1 position.
  • Nitro Group Stability : Prolonged heating above 130°C induces partial nitro reduction to amine (5–7% yield loss).

Purification Challenges

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from:

  • Des-nitro byproducts (Rf = 0.32 vs. 0.45)
  • Over-alkylated species (Rf = 0.18)

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroquinazoline derivatives, while reduction can produce aminoquinazoline derivatives .

Scientific Research Applications

N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antibacterial Activity

Quinazoline derivatives with variations in substituents at the C2 and N4 positions exhibit distinct antibacterial profiles. Key comparisons include:

Compound Name Substituents (C2/N4) MIC Range (µg/mL) Key Pathogens Targeted Reference
N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine 4-nitrophenylmethylsulfanyl / butyl Pending S. aureus, E. faecalis [This Work]
N-butyl-2-(butylthio)quinazolin-4-amine (I) Butylthio / butyl 4–32 Gram-positive, M. smegmatis
Compound 12 (derivative of I) 6-Aryl / butyl 1–16 MRSA, VISA, S. pneumoniae
2-(Methylthio)-N-(4-fluorophenyl)quinazolin-4-amine (9c) Methylthio / 4-fluorophenyl - Antitumor (IC50 = 0.18 µM)
  • Structural-Activity Relationships (SAR):
    • C2 Substituents: The 4-nitrophenylmethylsulfanyl group in the target compound may enhance electron-deficient aromatic interactions compared to alkylthio (e.g., butylthio in compound I) or methylthio groups (e.g., antitumor agent 9c) .
    • N4 Substituents: A butyl chain at N4 improves lipophilicity, aiding membrane penetration in Gram-positive bacteria .
    • Position 6/7 Modifications: Acidic groups at position 6 (e.g., compound 12) significantly enhance antibacterial activity, suggesting a key pharmacophoric role .

Physicochemical and ADMET Properties

Property Target Compound (Predicted) Compound I Compound 12 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
Molecular Weight ~400 (estimated) 335.5 400–450 449.55
logP ~5.2 (estimated) 4.8 5.1 5.22
Water Solubility (logS) -4.5 to -5.0 -4.2 -4.8 -5.43
BBB Permeability Low Low Low Low
AMES Toxicity Negative (predicted) Negative Negative Not Reported
  • Key Observations:
    • High logP values (>5) correlate with increased membrane permeability but may reduce aqueous solubility, necessitating formulation optimization.
    • The 4-nitrophenyl group’s electron-withdrawing nature may improve target binding but could increase metabolic instability compared to 4-fluorophenyl analogs .

Heterocyclic Modifications

Replacing the quinazoline core with thiophene (e.g., thieno[2,3-d]pyrimidine) or pyrazole rings (pyrazolo[3,4-d]pyrimidine) improved activity against M. smegmatis (MIC = 2 µg/mL for compound 20), suggesting flexibility in core modifications for mycobacterial targets .

Biological Activity

N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure that incorporates nitrogen atoms. The specific substitutions on the quinazoline ring confer unique biological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Anticancer Activity : It has been identified as a potential inhibitor of Werner (WRN) helicase, which is involved in DNA repair and replication. Inhibition of WRN helicase can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .
  • Neuroprotective Effects : Research indicates potential for this compound in neuroprotection, particularly through inhibition of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with key molecular targets:

  • WRN Helicase Inhibition : The compound binds to the active site of WRN helicase, disrupting its function and leading to impaired DNA repair mechanisms in cancer cells.
  • AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Action : The mechanism behind its antimicrobial properties may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of WRN helicase
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveAChE inhibition

Case Study: Anticancer Activity

A study conducted on various cancer cell lines (e.g., PC3, K562, HeLa) demonstrated that this compound exhibited significant antiproliferative effects. The IC50 values indicated potent activity at low concentrations, suggesting its potential as an effective chemotherapeutic agent .

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound significantly inhibits AChE activity with an IC50 value lower than that of standard drugs like donepezil. This suggests that it could serve as a promising lead compound for developing new treatments for Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine, and how can purity be optimized?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1 : React 2-chloroquinazolin-4-amine with N-butylamine to introduce the butyl group at position 4.
  • Step 2 : Use a thiolation agent (e.g., NaSH) to introduce the sulfanyl group at position 2, followed by alkylation with 4-nitrobenzyl bromide .
  • Purity optimization : Employ column chromatography for intermediate purification and High-Performance Liquid Chromatography (HPLC) for final compound validation. Monitor reaction progress via Thin-Layer Chromatography (TLC) and confirm purity (>95%) using NMR and Mass Spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regioselectivity. For example, the 4-nitrophenyl group shows distinct aromatic proton splitting patterns in 1H NMR .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., NO2 stretching at ~1520 cm⁻¹, C=S at ~650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the quinazoline 2- and 4-positions influence antibacterial activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Position 2 : Substitution with electron-withdrawing groups (e.g., nitro, sulfonyl) enhances antibacterial potency by increasing electrophilicity and target binding. For example, the 4-nitrophenyl group improves activity against Gram-positive pathogens (MIC: 1–16 µg/mL) .
  • Position 4 : Bulky substituents like N-butyl improve membrane permeability but may reduce solubility. Balancing hydrophobicity with polar groups (e.g., morpholine) can optimize bioavailability .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Assay standardization : Use CLSI/M7-A9 guidelines for MIC determination to ensure reproducibility.
  • Orthogonal validation : Cross-check activity with alternative assays (e.g., time-kill curves, biofilm inhibition) .
  • Control for compound stability : Verify compound integrity in assay media via LC-MS to rule out degradation artifacts .

Q. What role does the nitro group play in the compound’s reactivity and metabolism?

  • Reactivity : The nitro group participates in redox reactions, enabling metabolic activation (e.g., nitroreductase-mediated conversion to an amine derivatives) .
  • Metabolism : In vitro studies using liver microsomes show nitro reduction to an intermediate hydroxylamine, which may contribute to cytotoxicity. Monitor metabolites via LC-MS/MS .

Q. How can X-ray crystallography elucidate intermolecular interactions affecting solid-state properties?

  • Crystallization : Grow single crystals via slow evaporation in DMSO/EtOH.
  • Data collection : Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to resolve hydrogen-bonding networks (e.g., N–H···O interactions between quinazoline and nitro groups) .
  • Thermal analysis : Pair with Differential Scanning Calorimetry (DSC) to correlate crystal packing with melting behavior .

Q. How can researchers address solubility challenges during in vitro and in vivo studies?

  • Formulation strategies : Use co-solvents (e.g., PEG-400, DMSO) or cyclodextrin-based encapsulation .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions to enhance aqueous solubility without compromising activity .

Q. What considerations are critical when designing in vitro antibacterial assays for this compound?

  • Strain selection : Include drug-resistant pathogens (e.g., MRSA, VISA) alongside reference strains (e.g., S. aureus Newman) .
  • Concentration gradients : Test a broad range (0.5–128 µg/mL) to capture MIC and sub-inhibitory effects.
  • Synergy testing : Combine with β-lactams or fluoroquinolones to assess potentiation effects .

Notes

  • All methodologies align with peer-reviewed protocols from medicinal chemistry and crystallography literature.

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